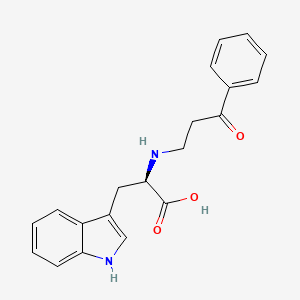

N-(3-Oxo-3-phenylpropyl)-D-tryptophan

Description

Properties

CAS No. |

92515-11-2 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid |

InChI |

InChI=1S/C20H20N2O3/c23-19(14-6-2-1-3-7-14)10-11-21-18(20(24)25)12-15-13-22-17-9-5-4-8-16(15)17/h1-9,13,18,21-22H,10-12H2,(H,24,25)/t18-/m1/s1 |

InChI Key |

NAGFRYOJBFWERU-GOSISDBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CCN[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNC(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of D-Tryptophan

The most straightforward approach involves the acylation of the amino group of D-tryptophan with a 3-oxo-3-phenylpropyl acylating agent (such as 3-oxo-3-phenylpropionyl chloride or anhydride). This method requires:

- Protection of the carboxyl group of D-tryptophan (e.g., as a methyl ester) to prevent side reactions.

- Reaction of the protected D-tryptophan with the acyl chloride under basic conditions (e.g., triethylamine) in an aprotic solvent like dichloromethane.

- Subsequent deprotection to yield the target compound.

This method is classical and widely used for N-acyl amino acid derivatives but requires optimization to maintain stereochemical integrity and avoid racemization.

Enzymatic Resolution and Synthesis of D-Tryptophan Precursor

Since D-tryptophan is less abundant than L-tryptophan, preparation of the D-isomer is often a prerequisite. A patented method describes the preparation of D-tryptophan via racemization and resolution steps starting from L-tryptophan:

- Step A: Racemization of L-tryptophan in the presence of a racemization agent (e.g., sodium hydroxide or acetic acid) and a resolving agent (e.g., 2,3-dihydroxybutanedioic acid) in aqueous solution at controlled temperatures.

- Step B: Gradual cooling with incubation at various temperatures to promote crystallization of the D-tryptophan-resolving agent complex.

- Step C: Separation of the D-tryptophan complex by centrifugation, followed by recovery and purification.

- Step D: Washing of the D-tryptophan with methanol and drying to obtain pure D-tryptophan.

This method ensures high enantiomeric purity (>90%) of D-tryptophan, which is essential for subsequent acylation.

Coupling Reactions Using Protected Intermediates

Advanced synthetic routes involve the use of protected tryptophan derivatives and coupling with keto acid derivatives:

- Protection of the amino and carboxyl groups of D-tryptophan (e.g., as esters or carbamates).

- Activation of 3-oxo-3-phenylpropionic acid as an acid chloride or anhydride.

- Coupling under mild conditions using coupling agents (e.g., EDC, DCC) to form the amide bond.

- Deprotection to yield the final compound.

This approach allows for better control over reaction conditions and yields, minimizing side reactions and racemization.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The stereochemical integrity of D-tryptophan is critical; racemization during acylation must be minimized.

- Protection of functional groups is essential to avoid side reactions.

- The use of resolving agents such as 2,3-dihydroxybutanedioic acid in aqueous media is effective for obtaining high-purity D-tryptophan.

- Microwave-assisted synthesis offers a promising route to reduce reaction times but requires further optimization for scale-up.

- Enzymatic methods, while elegant, are currently more suited for producing tryptophan derivatives rather than direct N-acylation with keto acids.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxo-3-phenylpropyl)-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to N-(3-Oxo-3-phenylpropyl)-D-tryptophan exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals suggests its potential as a therapeutic agent.

1.2 Anti-inflammatory Activity

Studies have shown that derivatives of tryptophan can inhibit nitric oxide (NO) production, a key player in inflammatory responses. For instance, the compound 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride demonstrated the ability to suppress inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide-induced BV2 cells, indicating potential applications in treating inflammatory diseases . This mechanism may be applicable to this compound, further warranting investigation into its anti-inflammatory properties.

Pharmacological Applications

2.1 Antifungal Activity

The synthesis of novel antifungal agents derived from tryptophan analogs has been explored extensively. For example, diastereomeric N,S-dialkyl dithiocarbamates derived from L-tryptophan showed promising antifungal activity against Fusarium oxysporum, with IC50 values ranging from 0.33 to 5.71 mM . This suggests that this compound could be a valuable candidate for developing antifungal therapies.

2.2 Dual Inhibition Mechanisms

Compounds that inhibit both angiotensin-converting enzyme (ACE) and neprilysin (NEP) have shown promise in managing hypertension and heart failure. The structural features of this compound may allow it to be optimized for dual inhibition, similar to other tryptophan derivatives that have been modified for enhanced pharmacological effects . This dual action could lead to improved therapeutic outcomes in cardiovascular diseases.

Structural Insights and Synthesis

3.1 Synthesis Techniques

The synthesis of this compound can be approached through various methodologies, including microwave-assisted synthesis which has been shown to enhance reaction efficiency and yield . Understanding the synthetic pathways is critical for optimizing production and exploring structure-activity relationships.

3.2 Structure Activity Relationship (SAR)

Investigating the SAR of tryptophan derivatives can provide insights into how modifications affect biological activity. For instance, varying the substituents on the phenyl ring or altering the carbon chain length can significantly influence the compound's efficacy and specificity . Such studies are essential for guiding future drug design efforts involving this compound.

Case Studies and Research Findings

4.1 Case Study: Inhibition of Nitric Oxide Production

A notable case study involved the assessment of various substituted benzene analogues with morpholine derivatives, where one compound demonstrated a significant reduction in NO production without cytotoxicity . This finding underscores the potential for this compound as a lead structure for developing new anti-inflammatory agents.

4.2 Case Study: Antifungal Efficacy Against Phytopathogens

Another study highlighted the antifungal efficacy of tryptophan-derived compounds against Fusarium oxysporum. The synthesized compounds exhibited substantial inhibition percentages, indicating their potential as agrochemical agents . This reinforces the applicability of this compound in agricultural biotechnology.

Mechanism of Action

The mechanism of action of N-(3-Oxo-3-phenylpropyl)-D-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group can interact with hydrophobic pockets, while the D-tryptophan moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between N-(3-Oxo-3-phenylpropyl)-D-tryptophan and related compounds:

Key Findings:

Hydrogen Bonding and Solubility: The piperidinium derivative () exhibits strong N–H⋯Cl and C–H⋯O interactions, which stabilize its crystal lattice and may reduce solubility compared to the target compound. In contrast, this compound’s indole and carboxyl groups (if present in free acid form) could enhance aqueous solubility via polar interactions .

Biological Implications :

- The indole ring in the target compound may enable π-π stacking or hydrophobic interactions in biological systems, unlike the piperidinium derivative’s charged amine or the cyclopropanamine’s rigid ring .

- The 3-oxo-3-phenylpropyl group, common to both the target compound and the piperidinium analog, likely contributes to substrate recognition in enzyme-binding pockets due to its planar ketone and aromatic features .

Synthetic Challenges :

- The stereochemistry of D-tryptophan in the target compound could complicate synthesis compared to the racemic or simpler amines in analogs (e.g., ’s piperidinium salt) .

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-Oxo-3-phenylpropyl)-D-tryptophan?

Answer:

The synthesis typically involves coupling D-tryptophan with a 3-oxo-3-phenylpropyl group via enzymatic or chemical methods. For example:

- Enzymatic approach : Use D-specific transaminases to retain chirality during amination steps, as demonstrated in the synthesis of D-tryptophan analogs .

- Chemical alkylation : React 4(3H)-quinazolinone derivatives with 3-halo-1-phenylpropan-1-one under controlled conditions, though this may require optimization of reaction time and catalysts to avoid side products .

Key validation : Confirm stereochemical purity using chiral HPLC or circular dichroism (CD) spectroscopy.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the indole moiety (δ 6.5–7.8 ppm), ketone carbonyl (δ ~197 ppm), and propyl linker protons (δ 3.3–5.5 ppm). Compare with analogs like N-(1-(3-nitrophenyl)-3-oxo-3-phenylpropyl)-acetamide for resonance patterns .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular weight and functional groups.

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Dynamic NMR experiments : Use variable-temperature NMR to detect conformational changes or tautomerism in the 3-oxo-3-phenylpropyl group, which may cause splitting or broadening of peaks .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .

- X-ray crystallography : If crystalline, resolve absolute configuration and bond lengths to confirm the D-tryptophan stereochemistry .

Advanced: What challenges arise in optimizing the enantiomeric purity of this compound?

Answer:

- Catalyst selection : Metal catalysts (e.g., Cu) in alkylation reactions may induce racemization. Opt for enzyme-mediated reactions (e.g., immobilized D-transaminases) to preserve chirality .

- Purification strategies : Use chiral stationary phases in preparative HPLC or simulate moving bed (SMB) chromatography to separate D/L isomers. Monitor purity via polarimetry or enantioselective GC .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Use deuterated internal standards (e.g., L-tryptophan-d5) to correct for matrix effects .

- UV-Vis spectroscopy : Quantify via absorbance at 280 nm (indole absorption band), but validate specificity against interfering metabolites.

Advanced: How can researchers address low yields in the coupling of D-tryptophan with 3-oxo-3-phenylpropyl groups?

Answer:

- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Avoid protic solvents that may hydrolyze the ketone group .

- Protecting groups : Temporarily protect the indole NH of D-tryptophan with Boc or Fmoc groups to prevent side reactions during alkylation .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track ketone consumption and adjust stoichiometry dynamically .

Basic: What pharmacological screening models are applicable for studying this compound?

Answer:

- In vitro enzyme assays : Test inhibition of tryptophan synthase or other PLP-dependent enzymes, given structural similarity to tryptophan analogs .

- Cell-based assays : Evaluate cytotoxicity in cancer lines (e.g., HeLa, MCF-7) using MTT assays, with cyclophosphamide as a positive control .

Advanced: How can metabolic stability of this compound be assessed in preclinical studies?

Answer:

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life () and identify metabolites via UPLC-QTOF .

- Stable isotope labeling : Synthesize -labeled analogs to track metabolic pathways and quantify phase I/II metabolites .

Basic: What computational tools aid in predicting the bioactivity of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with tryptophan-binding proteins (e.g., serotonin receptors) .

- QSAR models : Train models on tryptophan derivatives’ datasets to predict logP, solubility, and toxicity profiles .

Advanced: How do structural modifications of the 3-oxo-3-phenylpropyl group affect biological activity?

Answer:

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy) groups on the phenyl ring. Compare IC values in enzyme inhibition assays .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bond acceptors (ketone) and hydrophobic regions (phenyl group) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.